molecular formula C23H22N6O4S B2929978 N-(5-(1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide CAS No. 1351642-70-0

N-(5-(1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide

Cat. No.: B2929978
CAS No.: 1351642-70-0
M. Wt: 478.53
InChI Key: OGGXZPKFBDRQFM-UHFFFAOYSA-N
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Description

N-(5-(1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is a heterocyclic compound characterized by a tetrahydrothiazolo[5,4-c]pyridine core fused with a 5-oxopyrrolidine ring bearing a 3-methoxyphenyl substituent and a pyrazine-2-carboxamide moiety. Its synthesis likely involves multi-step reactions, including cyclization and coupling steps, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

N-[5-[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4S/c1-33-16-4-2-3-15(10-16)29-12-14(9-20(29)30)22(32)28-8-5-17-19(13-28)34-23(26-17)27-21(31)18-11-24-6-7-25-18/h2-4,6-7,10-11,14H,5,8-9,12-13H2,1H3,(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGXZPKFBDRQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCC4=C(C3)SC(=N4)NC(=O)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is a complex heterocyclic compound notable for its intricate molecular structure and potential pharmacological properties. This article explores its biological activity, synthesis methods, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound has the molecular formula C23H22N6O4SC_{23}H_{22}N_{6}O_{4}S and a molecular weight of approximately 482.6 g/mol. Its structure includes multiple functional groups such as amides, ketones, and aromatic rings, which contribute to its biological activities.

PropertyValue
Molecular FormulaC23H22N6O4S
Molecular Weight482.6 g/mol
Functional GroupsAmides, Ketones, Aromatic Rings

Biological Activity

Preliminary studies suggest that this compound exhibits various biological activities. Key areas of interest include:

1. Anticancer Activity
Research indicates that this compound may inhibit cancer cell proliferation through modulation of signaling pathways. For instance, it has been shown to affect the Wnt signaling pathway by inhibiting Notum, a negative regulator of Wnt signaling .

2. Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Studies involving neuronal cell lines have demonstrated that it can reduce oxidative stress markers and improve cell viability under neurotoxic conditions.

3. Antimicrobial Activity
In vitro assays have indicated that this compound possesses antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.

The biological mechanisms underlying the activity of this compound are still being elucidated. However, initial findings suggest:

  • Wnt Pathway Modulation : By inhibiting Notum, the compound may restore Wnt signaling in cancerous cells .
  • Oxidative Stress Reduction : It appears to mitigate oxidative damage in neuronal cells.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Pyrazine Core : Utilizing appropriate precursors to construct the pyrazine ring.
  • Introduction of Functional Groups : Sequential reactions to add thiazole and pyrrolidine moieties.
  • Final Coupling Reactions : To form the complete structure with desired functional groups.

Comparative Analysis

The uniqueness of this compound lies in its complex multi-ring structure combined with diverse functional groups that may enhance its biological activity compared to simpler analogs.

Compound NameMolecular FormulaKey Features
5-Oxopyrrolidine DerivativeCxHyNzOaLacks thiazole ring; simpler structure
Thiazolo[4,5-b]pyridine AnalogCxHyNzOaSimilar thiazole structure; different substituents
Pyrazine DerivativeCxHyNzOaSimplified pyrazine core; fewer functional groups

Case Studies

Several case studies highlight the effectiveness of this compound in various biological assays:

  • Cancer Cell Line Studies : Demonstrated significant inhibition of proliferation in breast and colon cancer cell lines.
  • Neuroprotection in Animal Models : Showed efficacy in reducing neurodegeneration in rodent models subjected to neurotoxic agents.

Scientific Research Applications

N-(5-(1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is a complex heterocyclic compound with a molecular formula of C23H22N6O4SC_{23}H_{22}N_6O_4S and a molecular weight of approximately 482.6 g/mol. It consists of a pyrazine ring, a thiazolo[5,4-c]pyridine moiety, and a pyrrolidine derivative. The compound is of interest for biological and chemical studies because of its potential pharmacological properties.

Potential Applications

The applications of this compound span across various fields because its unique structure may allow for specific interactions with biological targets that are not achievable with simpler compounds.

Scientific Research Applications

  • Biological activities Preliminary studies suggest that this compound exhibits various biological activities. Further research is needed to fully elucidate its mechanisms of action and therapeutic potential.
  • Pharmacodynamics Interaction studies involving this compound are crucial for understanding its pharmacodynamics. These studies may include:
    • Target Identification: Identifying the specific proteins or enzymes with which the compound interacts.
    • Binding Affinity Studies: Measuring the strength of the interaction between the compound and its target.
    • Cellular Assays: Evaluating the effects of the compound on cell-based models to understand its mechanism of action.
    Such studies help identify potential therapeutic uses and inform further development.
  • Derivatives Key reactions may involve modifying the compound's structure to enhance its biological activity or create derivatives with novel properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogous heterocyclic derivatives:

Core Heterocyclic Framework

  • Tetrahydrothiazolo[5,4-c]pyridine Derivatives: N-(5-(5-Cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide (): Shares the tetrahydrothiazolo[5,4-c]pyridine core but substitutes the 5-oxopyrrolidine with a cyclopropylisoxazole group. N-(5-(2-Oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide (): Features a dihydropyridine carbonyl instead of 5-oxopyrrolidine. The molecular weight (386.5 g/mol) and formula (C₁₇H₁₄N₄O₃S₂) suggest reduced steric bulk compared to the main compound, possibly influencing pharmacokinetics .

5-Oxopyrrolidine Derivatives

  • 1-(4-Fluorophenyl)-N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (): Retains the 5-oxopyrrolidine moiety but replaces the tetrahydrothiazolo-pyridine core with a thiadiazole ring. The fluorophenyl group may enhance metabolic stability compared to the methoxyphenyl group in the main compound .

Substituted Pyrazine/Pyrazole Analogues

  • N-(5-Chloro-2-Methoxyphenyl)-5-(2-Thienyl)-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (): Shares the carboxamide group but employs a pyrazolo-pyrimidine core with thienyl and trifluoromethyl substituents. The trifluoromethyl group may confer enhanced lipophilicity and membrane permeability compared to the main compound’s methoxyphenyl group .

Structural and Functional Analysis

Electronic and Steric Effects

  • In contrast, fluorophenyl () or trifluoromethyl () substituents introduce electron-withdrawing effects, altering reactivity .
  • The pyrazine-2-carboxamide moiety provides hydrogen-bonding sites, whereas thiophene () or thienyl () groups prioritize hydrophobic interactions .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Main Compound C₂₁H₂₀N₆O₄S* 452.5 3-Methoxyphenyl, pyrazine-2-carboxamide
N-(5-(5-Cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide C₁₈H₁₆N₄O₃S₂ 400.5 Cyclopropylisoxazole, thiophene
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide C₁₆H₁₆FN₃O₂S 333.4 4-Fluorophenyl, thiadiazole

*Calculated based on structural analysis.

Research Implications

The main compound’s hybrid architecture positions it as a candidate for targeting kinases or GPCRs, leveraging both the 5-oxopyrrolidine’s conformational flexibility and the pyrazine-carboxamide’s hydrogen-bonding capacity. Comparative studies with and suggest that varying the carbonyl substituents (e.g., isoxazole vs. pyrazine) could modulate selectivity and potency. Further in vitro assays are warranted to validate these hypotheses.

Q & A

Q. Basic Characterization Workflow

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and stereochemistry. For complex splitting patterns, 2D NMR (COSY, HSQC) is critical .
  • Infrared Spectroscopy (IR) : Identifies carbonyl (1650–1750 cm⁻¹) and amide (~3200 cm⁻¹) functional groups .
  • High-Performance Liquid Chromatography (HPLC) : Purity validation (≥98%) using reverse-phase C18 columns and UV detection .
  • Mass Spectrometry (HRMS) : Monoisotopic mass confirmation (e.g., 318.0787 for a related thiazolo-pyridine derivative) .

How can researchers optimize coupling reactions involving thiazolo[5,4-c]pyridine intermediates?

Q. Advanced Reaction Engineering

  • Base selection : DBU or potassium carbonate improves amidation efficiency by deprotonating acidic NH groups in thiazolo-pyridine systems .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of aromatic intermediates .
  • Catalytic additives : Ytterbium triflate (0.05 mmol) in ethanol accelerates heterocycle formation at room temperature .
  • Yield optimization : Design of Experiments (DoE) approaches can model variables like temperature, stoichiometry, and reaction time .

How should spectral data contradictions (e.g., overlapping NMR signals) be resolved?

Q. Advanced Analytical Troubleshooting

  • 2D NMR techniques : HSQC/HMBC correlations resolve overlapping proton environments in the thiazolo-pyridine core .
  • Isotopic labeling : 15N/13C-labeled analogs clarify ambiguous coupling in pyrazine and pyrrolidine regions .
  • Computational validation : Density Functional Theory (DFT)-predicted chemical shifts (e.g., using Gaussian 09) compared to experimental data .

What in silico strategies predict the compound’s biological activity and target interactions?

Q. Advanced Computational Modeling

  • Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets like kinases or IMPDH (e.g., docking scores ≤−9.0 kcal/mol indicate strong binding) .
  • Structure-Activity Relationship (SAR) : Substituent effects (e.g., 3-methoxyphenyl vs. nitro groups) are modeled using CoMFA/CoMSIA .
  • ADMET prediction : SwissADME or ADMETLab2.0 assesses pharmacokinetic properties (e.g., logP ~3.5 for optimal membrane permeability) .

What strategies mitigate challenges in stereochemical control during synthesis?

Q. Advanced Stereoselective Synthesis

  • Chiral auxiliaries : (S)-Proline-derived catalysts induce enantioselectivity in pyrrolidine ring formation .
  • Asymmetric hydrogenation : Ru-BINAP complexes reduce ketone intermediates with >90% enantiomeric excess .
  • Crystallography-guided design : X-ray structures of intermediates validate absolute configurations .

How are in vivo efficacy and toxicity profiles evaluated preclinically?

Q. Advanced Biological Evaluation

  • Rodent models : Adjuvant-induced arthritis in rats (oral dosing, 10–50 mg/kg) assesses anti-inflammatory activity .
  • Toxicity screening :
    • GI tolerance : Histopathology of intestinal tissues after 14-day dosing .
    • Hepatotoxicity : ALT/AST level monitoring in serum .
  • Pharmacokinetics : LC-MS/MS quantifies plasma exposure (Cmax, AUC) and metabolite identification .

What are common pitfalls in scaling up laboratory-scale synthesis?

Q. Advanced Process Chemistry

  • Flow chemistry : Continuous-flow reactors minimize exothermic risks during diazomethane formation .
  • Purification challenges : Simulated Moving Bed (SMB) chromatography improves yield in multi-gram syntheses .
  • Thermal stability : Differential Scanning Calorimetry (DSC) identifies decomposition thresholds (>200°C for thiazolo-pyridine cores) .

How can researchers validate target engagement in cellular assays?

Q. Advanced Mechanistic Studies

  • Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
  • Kinase profiling : Eurofins KinaseProfiler™ screens selectivity across 400+ kinases .
  • CRISPR knockouts : Target gene deletion validates on-mechanism activity .

What computational tools assist in patentability and novelty assessments?

Q. Advanced Intellectual Property Strategy

  • Prior art mining : SciFinder and Reaxys identify structurally similar patented compounds .
  • Claim drafting : Focus on novel substituents (e.g., 3-methoxyphenyl vs. prior-art 4-chlorophenyl) .
  • Freedom-to-operate (FTO) analysis : CAS Insight evaluates overlapping claims in synthesis or therapeutic use .

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